Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, a thiazole ring, and a benzoate ester. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Thiazole Ring Synthesis: The thiazole ring is often formed through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Amide Bond Formation: The carboxylic acid group on the isoxazole ring is converted to an amide by reacting with thiazole-4-amine.
Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position or the thiazole ring.
Reduction: Reduction reactions can target the nitro group on the isoxazole ring or the ester group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The isoxazole and thiazole rings can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in gene expression or protein activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(2-(5-methylisoxazole-3-carboxamido)thiazol-4-yl)benzoate: This compound is unique due to its specific combination of functional groups.
Thiazole Derivatives: Compounds like thiazole-4-carboxamide have similar biological activities but lack the isoxazole ring.
Isoxazole Derivatives: Compounds such as 5-methylisoxazole-3-carboxamide share the isoxazole ring but do not have the thiazole ring.
Uniqueness
The uniqueness of this compound lies in its dual-ring structure, which provides a versatile platform for chemical modifications and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-12(19-23-9)14(20)18-16-17-13(8-24-16)10-3-5-11(6-4-10)15(21)22-2/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOWTJKMBUWVGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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